![molecular formula C18H16FN3O2S B2544419 ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate CAS No. 160424-53-3](/img/structure/B2544419.png)
ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound is intended for research use only and not for human or veterinary use2.
Synthesis Analysis
Unfortunately, specific synthesis information for ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is not readily available. However, indole derivatives are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan3. They are also present in several drugs and plants3. Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community3.Molecular Structure Analysis
The molecular structure of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate is not directly available. However, a similar compound, Ethyl (3-fluorobenzoyl)acetate, has a molecular weight of 210.20 and a linear formula of FC6H4COCH2CO2C2H54.Chemical Reactions Analysis
Specific chemical reactions involving ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate are not readily available. However, indole derivatives are known to show various biologically vital properties3.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate are not directly available. However, a similar compound, Ethyl (3-fluorobenzoyl)acetate, has a refractive index n20/D 1.5172 (lit.), boiling point 262-263 °C (lit.), and density 1.166 g/mL at 25 °C (lit.)4.Aplicaciones Científicas De Investigación
Synthesis and Transformations
The synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates and their transformations offer insights into the chemical reactivity and potential applications of similar indole derivatives. These compounds are synthesized through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such processes can lead to a variety of transformations, including debenzoylation and decarboxylation reactions, which are crucial for the structural modification and optimization of bioactive molecules (Cucek & Verček, 2008).
Antiviral Activity
Research into substituted ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has demonstrated significant antiviral activity against various viruses, including BVDV, HCV, and influenza A viruses. This highlights the potential of indole derivatives in the development of new antiviral agents. The modifications at the indole core can profoundly impact the antiviral efficacy, providing a valuable strategy for drug discovery efforts (Ivashchenko et al., 2015).
Crystal Structure Characterization
The detailed characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including its crystal structure, provides foundational knowledge for understanding the molecular interactions and stability of indole derivatives. Such information is critical for the design of compounds with desired biological properties and for the optimization of drug-like molecules (Sapnakumari et al., 2014).
Allosteric Modulation of Receptors
Studies on novel compounds, including indole derivatives, have identified their potential as allosteric modulators of the cannabinoid CB1 receptor. This suggests the versatility of indole-based compounds in targeting receptor systems beyond their traditional applications, opening up new avenues in the modulation of receptor activity for therapeutic purposes (Price et al., 2005).
Fluorescent pH Sensors
The development of fluorescent pH sensors based on heteroatom-containing indole derivatives demonstrates the applicability of these compounds in analytical chemistry and diagnostic applications. The ability to tune the emission properties through structural modification of indole compounds enables the design of sensitive and selective sensors for biological and environmental monitoring (Yang et al., 2013).
Safety And Hazards
The safety and hazards of ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate are not directly available. However, Ethyl (3-fluorobenzoyl)acetate is classified as a combustible liquid4.
Direcciones Futuras
The future directions of research involving ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate are not directly available. However, the study of indole derivatives is a significant area of research due to their presence in natural products and drugs, and their potential therapeutic applications3.
Propiedades
IUPAC Name |
ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKTTCSIQQVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
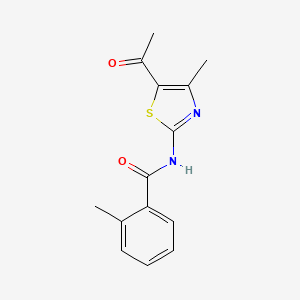
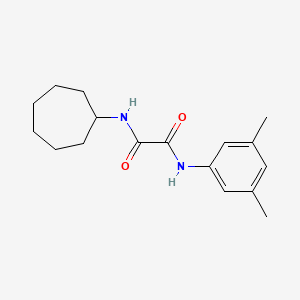
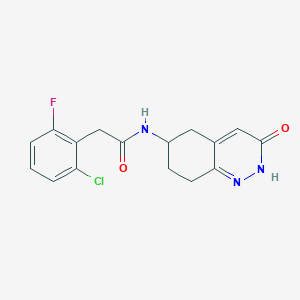
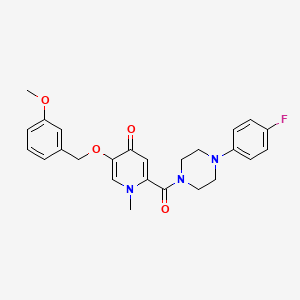
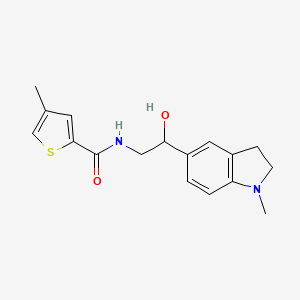
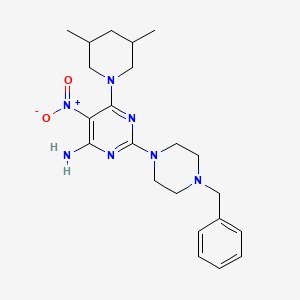
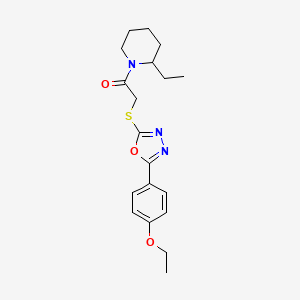
![N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2544350.png)

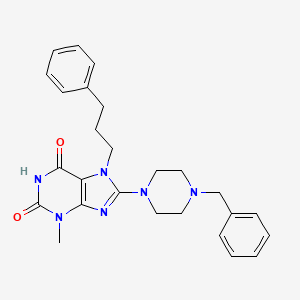
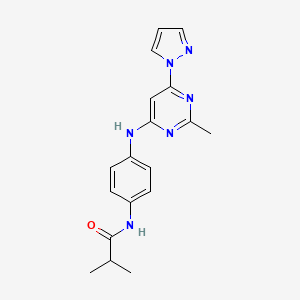
![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)